molecular formula C11H17N3O B1267690 4-amino-N-[2-(dimethylamino)ethyl]benzamide CAS No. 188758-93-2

4-amino-N-[2-(dimethylamino)ethyl]benzamide

Cat. No.: B1267690
CAS No.: 188758-93-2
M. Wt: 207.27 g/mol
InChI Key: AOXIUIPADQFJLG-UHFFFAOYSA-N
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Description

4-amino-N-[2-(dimethylamino)ethyl]benzamide is an organic compound with the molecular formula C11H17N3O It is a benzamide derivative characterized by the presence of an amino group and a dimethylaminoethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide typically involves the reaction of 4-nitrobenzoyl chloride with 2-(dimethylamino)ethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions generally include:

    Step 1 Formation of Intermediate:

    Step 2 Reduction of Nitro Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(dimethylamino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium

    Reduction: Sodium borohydride (NaBH4) in methanol

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF)

Major Products

    Oxidation: 4-nitroso-N-[2-(dimethylamino)ethyl]benzamide

    Reduction: 4-amino-N-[2-(dimethylamino)ethyl]benzylamine

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

4-amino-N-[2-(dimethylamino)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[2-(diethylamino)ethyl]benzamide
  • N-[2-(dimethylamino)ethyl]-1,8-naphthalimide
  • 2-chloro-N,N-dimethylethylamine

Uniqueness

4-amino-N-[2-(dimethylamino)ethyl]benzamide is unique due to its specific structural features, such as the presence of both amino and dimethylaminoethyl groups. This dual functionality allows for diverse chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-amino-N-[2-(dimethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXIUIPADQFJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90330247
Record name 4-amino-N-[2-(dimethylamino)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188758-93-2
Record name 4-amino-N-[2-(dimethylamino)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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